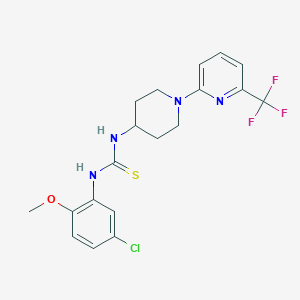
Sodium naphthalen-1-yloxyphosphonic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium naphthalen-1-yl hydrogenphosphate hydrate is a biochemical reagent with a variety of applications in scientific research and industry. It is commonly used as a flame retardant for materials such as plastics, textiles, and construction materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium naphthalen-1-yl hydrogenphosphate hydrate typically involves the reaction of naphthalen-1-ol with phosphorus oxychloride (POCl3) to form naphthalen-1-yl phosphate. This intermediate is then neutralized with sodium hydroxide (NaOH) to produce the sodium salt. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of sodium naphthalen-1-yl hydrogenphosphate hydrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The final product is often crystallized and purified to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium naphthalen-1-yl hydrogenphosphate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalen-1-yl phosphate derivatives.
Reduction: Reduction reactions can convert it back to naphthalen-1-ol.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include naphthalen-1-yl phosphate derivatives, naphthalen-1-ol, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Sodium naphthalen-1-yl hydrogenphosphate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a biochemical reagent in life science research, particularly in studies involving phosphorylation processes.
Wirkmechanismus
The mechanism of action of sodium naphthalen-1-yl hydrogenphosphate hydrate involves its ability to donate phosphate groups in biochemical reactions. This property makes it useful in phosphorylation processes, where it acts as a phosphate donor. The molecular targets and pathways involved include various enzymes and proteins that participate in phosphorylation and dephosphorylation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-1-yl phosphate: Similar in structure but lacks the sodium ion.
Naphthalen-2-yl phosphate: Similar but with the phosphate group attached to the 2-position of the naphthalene ring.
Phenyl phosphate: Similar phosphate donor but with a phenyl group instead of a naphthyl group.
Uniqueness
Sodium naphthalen-1-yl hydrogenphosphate hydrate is unique due to its specific structure, which combines the properties of naphthalene and phosphate groups. This combination imparts unique chemical reactivity and makes it suitable for specific applications in flame retardancy, corrosion inhibition, and biochemical research .
Eigenschaften
Molekularformel |
C10H11NaO5P+ |
|---|---|
Molekulargewicht |
265.15 g/mol |
IUPAC-Name |
sodium;naphthalen-1-yl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H9O4P.Na.H2O/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;/h1-7H,(H2,11,12,13);;1H2/q;+1; |
InChI-Schlüssel |
NSWUDGODQXQNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


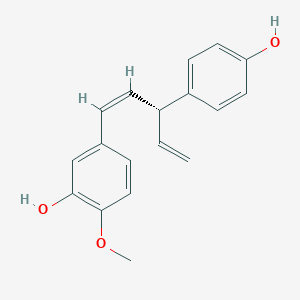
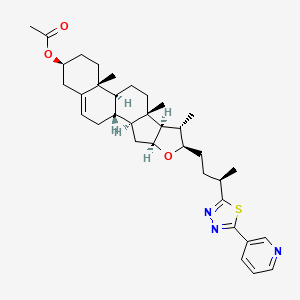
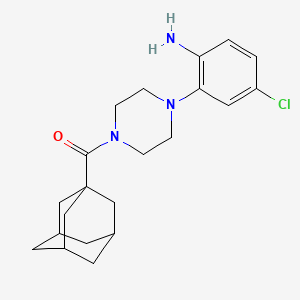
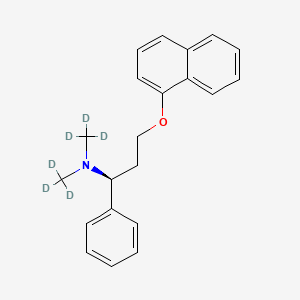


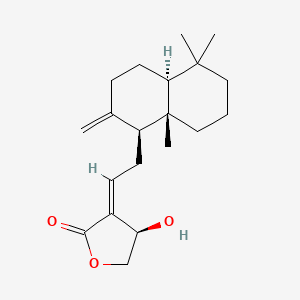
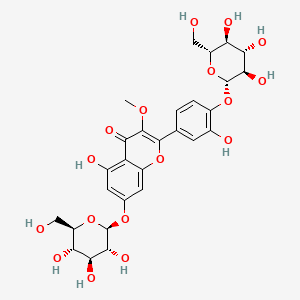
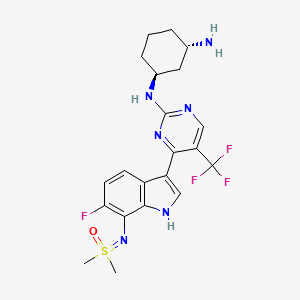

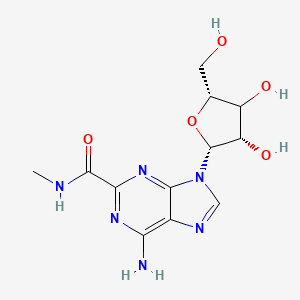
![1-[(2R,4R,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398558.png)
